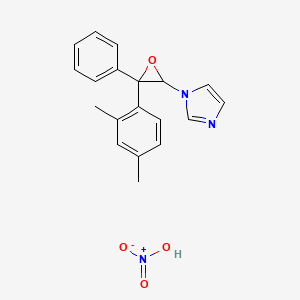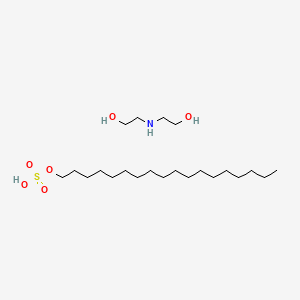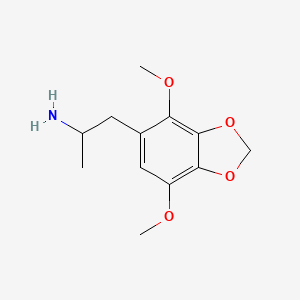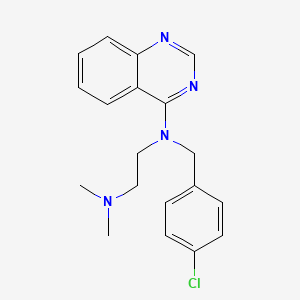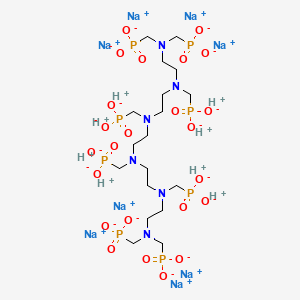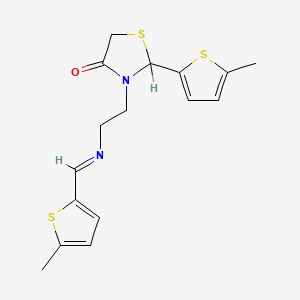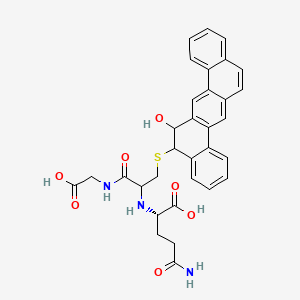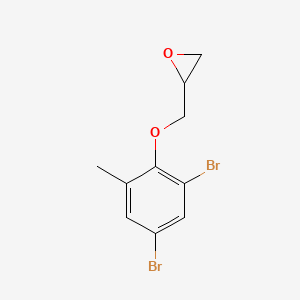
2,4-Dibromo-6-methylphenyl glycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two bromine atoms, a methyl group, and a glycidyl ether moiety attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl glycidyl ether typically involves the reaction of 2,4-Dibromo-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate halohydrin, which is subsequently dehydrochlorinated to yield the desired glycidyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and efficient separation techniques further enhances the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-methylphenyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The glycidyl ether moiety can undergo nucleophilic attack, leading to ring-opening reactions.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted ethers and alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include debrominated phenyl glycidyl ethers.
Applications De Recherche Scientifique
2,4-Dibromo-6-methylphenyl glycidyl ether finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-methylphenyl glycidyl ether involves the reactivity of its glycidyl ether moiety. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other complex molecules. The bromine atoms and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl glycidyl ether: Lacks the bromine atoms and methyl group, making it less reactive in certain reactions.
Diethylene glycol diglycidyl ether: Contains two glycidyl ether groups and is used as a reactive diluent in epoxy resins.
Uniqueness
2,4-Dibromo-6-methylphenyl glycidyl ether is unique due to the presence of bromine atoms and a methyl group on the phenyl ring, which enhance its reactivity and versatility in various chemical processes. These structural features make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
75150-13-9 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-[(2,4-dibromo-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-7(11)3-9(12)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
Clé InChI |
XQTJZNGNEJLXTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC2CO2)Br)Br |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
